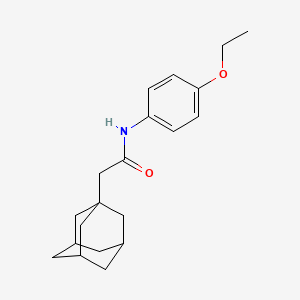

2-adamantan-1-yl-N-(4-ethoxyphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

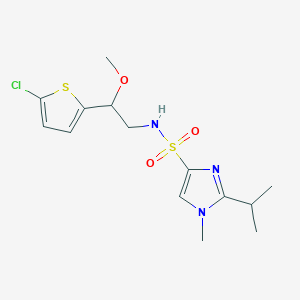

“2-adamantan-1-yl-N-(4-ethoxyphenyl)acetamide” is a chemical compound with the molecular formula C20H27NO2 . It has an average mass of 313.434 Da and a mono-isotopic mass of 313.204193 Da .

Synthesis Analysis

N-Adamantylated amides, which include “this compound”, have been synthesized from 1-adamantyl nitrate. The reactions were carried out in sulfuric acid media . A number of new cage aminoamides have been synthesized by reactions of N-(1-adamantyl)-2-chloroacetamide with nitrogen-containing nucleophiles .Molecular Structure Analysis

The molecular structure of “this compound” consists of 20 carbon atoms, 27 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .Chemical Reactions Analysis

N-Adamantylated amides can be synthesized by fusing the starting reagents, heating them in a medium of trifluoroacetic acid, heating in an excess starting amide, in the presence of manganese catalysts, and under the action of aluminum triflate under microwave irradiation . Alcohols or halogen derivatives of the adamantane series are used as alkylating agents .Applications De Recherche Scientifique

Structural and Theoretical Investigations

Theoretical Investigations of Adamantane Derivatives

A study focused on understanding the structural implications of fluorine substitution on adamantane derivatives. The research utilized X-ray, DFT, QTAIM analysis, and molecular docking to explore the effects of such substitutions on crystal packing and potential inhibitory activities against 11-β-hydroxysteroid dehydrogenase 1 (11-β-HSD1) (L. H. Al-Wahaibi et al., 2018).

Antimicrobial and Antiviral Applications

Adamantyl Analogues as Potent Analgesic Drugs

Adamantyl analogues of paracetamol were synthesized and evaluated for their analgesic properties, focusing on their mechanism of action through selective inhibition of TRPA1 channels, suggesting potential new avenues in medicinal chemistry (N. Fresno et al., 2014).

Cholinesterase Inhibitory Activities of Adamantyl-Based Derivatives

This study examined the AChE and BChE inhibitory activities of adamantyl-based ester derivatives, revealing that certain derivatives exhibit significant inhibition effects, highlighting their therapeutic potential for conditions associated with cholinesterase activity (Huey Chong Kwong et al., 2017).

Antitrypanosomal Activity

Adamantane Arylhydroxamic Acids against Trypanosoma

A synthesis study presented adamantane derivatives with N-hydroxyarylamides showing anti-trypanosomal activity, particularly against Trypanosoma brucei and Trypanosoma cruzi, indicating their potential as therapeutic agents for trypanosomiasis (Angeliki-Sofia Foscolos et al., 2022).

Tubulin Targeting and Antimitotic Agents

Adamantane-Based Antimitotic Agents

Research into adamantane-based compounds focused on their ability to inhibit cell proliferation and affect microtubule dynamics in cancer cells, highlighting the potential of adamantane derivatives as anticancer agents (N. Zefirov et al., 2020).

Molecular Docking and Interaction Analysis

Noncovalent Interactions in Adamantane Derivatives

A study on adamantane-1,3,4-thiadiazole derivatives using crystallographic and QTAIM analysis revealed insights into the nature of noncovalent interactions, enhancing our understanding of their structural stability and potential interactions in biological systems (A. El-Emam et al., 2020).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2-(1-adamantyl)-N-(4-ethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO2/c1-2-23-18-5-3-17(4-6-18)21-19(22)13-20-10-14-7-15(11-20)9-16(8-14)12-20/h3-6,14-16H,2,7-13H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPMGQSRCKNMPLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CC23CC4CC(C2)CC(C4)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethoxyphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2657351.png)

![3-Oxo-2-azabicyclo[2.2.2]octane-1-carboxamide](/img/structure/B2657353.png)

![2,6-dichloro-5-fluoro-N-{3-methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}pyridine-3-carboxamide](/img/structure/B2657356.png)

![N-(2-ethoxyphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2657359.png)

![Ethyl 4-{[(pyridin-3-yl)carbamothioyl]amino}benzoate](/img/structure/B2657362.png)

![Ethyl 2-(2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2657363.png)

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2657364.png)

![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B2657366.png)